molecular formula C9H15F3N2O3 B6181722 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid CAS No. 2613381-23-8

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid

Número de catálogo: B6181722
Número CAS: 2613381-23-8
Peso molecular: 256.22 g/mol
Clave InChI: CPGMKODLKAZELF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid features a spirocyclic scaffold with a methyl group at position 8, oxygen (oxa) at position 5, and two nitrogen atoms (diaza) at positions 2 and 6. The trifluoroacetic acid (TFA) component likely acts as a counterion or stabilizing agent.

Propiedades

Número CAS

2613381-23-8

Fórmula molecular

C9H15F3N2O3

Peso molecular

256.22 g/mol

Nombre IUPAC

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H14N2O.C2HF3O2/c1-9-2-3-10-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7)

Clave InChI

CPGMKODLKAZELF-UHFFFAOYSA-N

SMILES canónico

CN1CCOC2(C1)CNC2.C(=O)(C(F)(F)F)O

Pureza

95

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid typically involves the reaction of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane with trifluoroacetic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted spiro compounds.

Aplicaciones Científicas De Investigación

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within a system. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations

a) tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride (CAS 2241130-99-2)
  • Molecular Formula : C₁₁H₂₁ClN₂O₃.
  • Key Differences :
    • Replaces the methyl group with a tert-butyloxycarbonyl (Boc) protecting group.
    • Uses HCl as the counterion instead of TFA.
  • Impact : The Boc group enhances solubility in organic phases, while HCl improves crystallinity.
b) 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
  • Molecular Formula : C₁₁H₂₀N₂O₃.
  • Key Differences : Lacks the methyl group and TFA.
  • Impact : Boc protection simplifies handling during synthetic steps but requires deprotection for biological activity.
c) 2,7-Diazaspiro[3.5]nonane Derivatives
  • Example : Compounds 4b and 5b ().
  • Key Differences : Nitrogen positions shifted (2,7 vs. 2,8), altering receptor binding.
  • Impact : Demonstrates agonistic/antagonistic activity at S1R, highlighting scaffold flexibility for drug discovery.

Acid Component Variations

a) 2-oxa-5,8-diaza-spiro[3.5]nonane diHCl
  • Molecular Formula : C₆H₁₂N₂O·2HCl (estimated).
  • Key Differences : Uses HCl instead of TFA.
  • Impact : Higher water solubility due to HCl, but TFA offers stronger acidity for stabilizing ionic interactions.
b) 8-oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid
  • Molecular Formula : C₈H₁₁F₃N₂O₄.
  • Key Differences : Includes a ketone group at position 4.

Pharmacological Analogs

a) (R)-5-(4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)-8-oxa-5-azaspiro[3.5]nonane (Compound 29, )
  • Molecular Formula: Not explicitly stated but includes a triazine-morpholino substituent.
  • Key Differences : Functionalized with a triazine ring for target-specific binding.
  • Impact : Highlights utility in kinase inhibitors or antimicrobial agents.
b) 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl
  • Molecular Formula: C₈H₁₆ClNO (estimated).
  • Key Differences : Replaces diaza with a single nitrogen and adds a hydroxyl group.
  • Impact : Alters hydrogen-bonding capacity and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Role Reference
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, TFA C₈H₁₁F₃N₂O₄ (est.) 256.18 Methyl at C8, TFA counterion S1R ligand intermediate
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate HCl C₁₁H₂₁ClN₂O₃ 280.75 Boc protection, HCl salt Synthetic intermediate
2,7-Diazaspiro[3.5]nonane derivatives Varies ~250–300 Agonist/antagonist activity at S1R Sigma receptor ligands
8-oxa-2,5-diazaspiro[3.5]nonan-6-one, TFA C₈H₁₁F₃N₂O₄ 256.18 Ketone at C6 Polar intermediate
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl C₆H₁₂N₂O·2HCl 209.72 Dual HCl counterions High solubility

Research Findings and Implications

  • S1R Ligands: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 4b) shows promise in treating neuropathic pain via S1R modulation.
  • Synthetic Utility : Boc- and TFA-containing variants are critical intermediates; TFA’s strong acidity aids in purification.
  • Structural Flexibility: Minor changes (e.g., nitrogen positioning, substituents) drastically alter bioactivity, enabling tailored drug design.

Actividad Biológica

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid (CAS No. 2613381-23-8) is a spiro compound that has garnered interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid is C9H15F3N2O3C_9H_{15}F_3N_2O_3, with a molecular weight of 256.22 g/mol. The compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets.

PropertyValue
CAS No. 2613381-23-8
Molecular Formula C9H15F3N2O3
Molecular Weight 256.22 g/mol
IUPAC Name 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane; trifluoroacetic acid
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to affect several pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease models.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various spiro compounds, 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane showed significant inhibition against Gram-positive bacteria at concentrations above 50 μM. This suggests that the compound may possess potential as an antimicrobial agent.

Case Study: Enzyme Inhibition

Research conducted by Pendergrass et al. demonstrated that at high concentrations (50 μM), the compound inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50% without direct cytotoxic effects on host cells . This highlights its potential utility in developing therapeutic strategies against bacterial infections.

Applications in Scientific Research

The unique structure and biological properties of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane make it a valuable tool in various research domains:

  • Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biological Pathways : Investigated for its role in elucidating biological pathways and interactions within cells.
  • Pharmaceutical Development : Its potential as an antimicrobial agent opens avenues for drug development targeting resistant strains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.